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molecular formula C12H14ClNO3S B8395033 1-Chloro-2-(1-methanesulfonyl-1H-indol-2-yl)-propan-2-ol

1-Chloro-2-(1-methanesulfonyl-1H-indol-2-yl)-propan-2-ol

Cat. No. B8395033
M. Wt: 287.76 g/mol
InChI Key: AELRODRGGOIUEN-UHFFFAOYSA-N
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Patent
US07427682B2

Procedure details

This compound was prepared using the general Sonagashira procedure as described in General Example C, from N-(2-iodo-phenyl)-methanesulfonamide (1.65 g, 5.55 mmol) and 1-chloro-2-methyl-but-3-yn-2-ol (0.79 g, 6.66 mmol) to yield a brown oil.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][S:9]([CH3:12])(=[O:11])=[O:10].[Cl:13][CH2:14][C:15]([CH3:19])([OH:18])[C:16]#[CH:17]>>[Cl:13][CH2:14][C:15]([C:16]1[N:8]([S:9]([CH3:12])(=[O:11])=[O:10])[C:3]2[C:2]([CH:17]=1)=[CH:7][CH:6]=[CH:5][CH:4]=2)([OH:18])[CH3:19]

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
IC1=C(C=CC=C1)NS(=O)(=O)C
Step Two
Name
Quantity
0.79 g
Type
reactant
Smiles
ClCC(C#C)(O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
to yield a brown oil

Outcomes

Product
Name
Type
Smiles
ClCC(C)(O)C=1N(C2=CC=CC=C2C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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